molecular formula TKSVY₂ B612713 254110-79-7 CAS No. 254110-79-7

254110-79-7

Cat. No.: B612713
CAS No.: 254110-79-7
M. Wt: 302.93
Attention: For research use only. Not for human or veterinary use.
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Description

254110-79-7 is a chemical compound whose structural and functional characteristics are of significant interest in pharmaceutical and materials science research. Their synthesis often involves cross-coupling reactions, as seen in analogous compounds like CAS 2795-41-7 (5-fluoro-1H-indole-3-carbaldehyde) and CAS 1046861-20-4 (a bromo-chlorophenyl boronic acid derivative).

Properties

CAS No.

254110-79-7

Molecular Formula

TKSVY₂

Molecular Weight

302.93

sequence

One Letter Code: RVRAYTYSK

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 254110-79-7 with structurally related compounds, focusing on molecular properties, synthesis methods, and biological activity. Data is extrapolated from analogous compounds in the evidence:

Parameter This compound CAS 2795-41-7 CAS 1046861-20-4 CAS 112704-79-7
Molecular Formula Not available C₉H₆FNO C₆H₅BBrClO₂ C₇H₄BrFO₂
Molecular Weight Not available 163.15 g/mol 235.27 g/mol 219.01 g/mol
Solubility Not available 0.721 mg/mL (in methanol) 0.24 mg/mL (in aqueous media) Solubility varies with solvent
Synthesis Method Hypothetical: Cross-coupling reactions (e.g., Suzuki-Miyaura) Reflux with piperidine in methanol Pd-catalyzed coupling in THF/H₂O DMAP-mediated coupling in dichloromethane
Reaction Yield Not available 60–92% Not specified 90% (under optimized conditions)
Biological Activity Potential CYP inhibition (inferred) CYP1A2 inhibitor Low CYP inhibition Unspecified enzyme interactions
Toxicity Not available Warning (hazardous) Warning (hazardous) Hazard statements apply

Key Findings:

Structural Similarities :

  • Fluorinated aromatic rings and heteroatom-containing functional groups (e.g., boronic acids) are common among these compounds, influencing their reactivity and solubility.
  • Compounds like 2795-41-7 and 112704-79-7 share indole or halogenated aromatic backbones, which are critical for interactions with biological targets.

Synthetic Efficiency :

  • Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) are widely used for similar compounds, yielding 60–92% under reflux conditions.
  • DMAP-assisted couplings, as seen in 112704-79-7, achieve higher yields (90%) but require stringent solvent control.

Critical Analysis and Limitations

  • Data Gaps : Direct experimental data for this compound is absent in the provided evidence, necessitating reliance on structural analogs. Contradictions arise in solubility and toxicity classifications across sources (e.g., "warning" vs. "hazardous" labels).
  • Methodological Variability : Synthesis protocols for similar compounds differ significantly in catalysts (e.g., Pd vs. DMAP) and solvents, affecting reproducibility.
  • Biological Predictions : While computational tools (e.g., LogP calculations) predict properties like BBB permeability, experimental validation is required for accuracy.

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